N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one
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Overview
Description
N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one: is a chemical compound belonging to the class of dibenzodiazepines This compound is known for its unique structure, which includes a diazepine ring fused with two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzoic acid and substituted 2-chloronitrobenzenes.
Formation of Intermediate: These starting materials undergo a series of reactions, including nitration, reduction, and cyclization, to form the intermediate 5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one.
Dimethylation: The final step involves the dimethylation of the intermediate to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one has been explored for various scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-cancer properties.
Materials Science: This compound and its derivatives have been investigated as host materials in organic light-emitting diodes (OLEDs) due to their thermal stability and suitable energy levels.
Biological Research: It has been evaluated for its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer therapeutics.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one involves:
Molecular Targets: It targets specific proteins and enzymes involved in cell proliferation and apoptosis.
Pathways Involved: The compound affects the mitochondrial membrane potential and increases the levels of reactive oxygen species, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5,10-Dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one: The parent compound without the N,N-dimethyl groups.
8-Chloro-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one: A derivative with a chlorine substituent.
Uniqueness
N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one is unique due to its dimethylation, which enhances its chemical stability and biological activity compared to its parent compound and other derivatives.
Properties
CAS No. |
133627-36-8 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5,11-dimethylbenzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C15H14N2O/c1-16-12-8-4-3-7-11(12)15(18)17(2)14-10-6-5-9-13(14)16/h3-10H,1-2H3 |
InChI Key |
LDLKWBJEWKXLON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)C |
Origin of Product |
United States |
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